molecular formula C15H32O3 B14611296 Acetic acid--tridecan-5-ol (1/1) CAS No. 60826-29-1

Acetic acid--tridecan-5-ol (1/1)

Cat. No.: B14611296
CAS No.: 60826-29-1
M. Wt: 260.41 g/mol
InChI Key: ANTCWLKEHXLVOI-UHFFFAOYSA-N
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Description

Acetic acid–tridecan-5-ol (1/1) is a 1:1 co-crystal or molecular complex formed between acetic acid (CH₃COOH) and tridecan-5-ol (C₁₃H₂₇CH₂OH). Such co-crystals are characterized by non-covalent interactions, primarily hydrogen bonding, which dictate their structural and functional properties.

Tridecan-5-ol, a long-chain secondary alcohol, introduces steric and hydrophobic effects that likely influence the co-crystal’s solubility, stability, and supramolecular architecture. Acetic acid, a polar solvent and hydrogen-bond donor, often forms co-crystals with pharmaceuticals or organic compounds to enhance bioavailability or modify physical properties .

Properties

CAS No.

60826-29-1

Molecular Formula

C15H32O3

Molecular Weight

260.41 g/mol

IUPAC Name

acetic acid;tridecan-5-ol

InChI

InChI=1S/C13H28O.C2H4O2/c1-3-5-7-8-9-10-12-13(14)11-6-4-2;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4)

InChI Key

ANTCWLKEHXLVOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCC)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–tridecan-5-ol (1/1) typically involves an esterification reaction. This reaction occurs between acetic acid and tridecan-5-ol in the presence of a catalyst, usually a strong acid like sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:

CH3COOH+C13H28OHCH3COOC13H27+H2O\text{CH}_3\text{COOH} + \text{C}_{13}\text{H}_{28}\text{OH} \rightarrow \text{CH}_3\text{COO}\text{C}_{13}\text{H}_{27} + \text{H}_2\text{O} CH3​COOH+C13​H28​OH→CH3​COOC13​H27​+H2​O

Industrial Production Methods

In an industrial setting, the production of acetic acid–tridecan-5-ol (1/1) involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid or other suitable catalysts. The reaction mixture is heated to the desired temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The ester product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–tridecan-5-ol (1/1) can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to acetic acid and tridecan-5-ol in the presence of water and an acid or base catalyst.

    Oxidation: The alcohol group in tridecan-5-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Acetic acid and tridecan-5-ol.

    Oxidation: Tridecanal or tridecanoic acid.

    Reduction: Tridecan-5-ol and acetic acid.

Scientific Research Applications

Acetic acid–tridecan-5-ol (1/1) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Studied for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of acetic acid–tridecan-5-ol (1/1) depends on its specific application. In antimicrobial studies, the compound may disrupt microbial cell membranes, leading to cell lysis and death. In drug delivery systems, the ester may act as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites in the body.

Comparison with Similar Compounds

Structural Features and Hydrogen Bonding

Comparison :

  • Acetic acid–tridecan-5-ol is expected to exhibit O–H⋯O bonds between the alcohol’s hydroxyl group and acetic acid. However, the long alkyl chain of tridecan-5-ol may reduce π–π interactions, favoring hydrophobic packing over aromatic stacking.

Comparison :

  • Tridecan-5-ol’s higher molecular weight (~200.36 g/mol) and hydrophobicity will reduce solubility in polar solvents compared to ethanol. Co-crystals with acetic acid may exhibit lower diffusion coefficients due to increased viscosity from the long alkyl chain.

Stoichiometry and Co-Former Effects

Co-Crystals with Small Alcohols (e.g., Methanol, Ethanol)
  • Stoichiometry : Often 1:1 or variable ratios, depending on hydrogen-bonding capacity.
  • Properties : Higher solubility in water due to shorter alkyl chains.

Comparison :

  • Tridecan-5-ol’s long chain reduces polarity, likely decreasing aqueous solubility. The 1:1 stoichiometry may enhance thermal stability compared to non-stoichiometric complexes.

Thermodynamic and Kinetic Properties

  • Diffusion and Viscosity: Acetic acid’s diffusion coefficient at 80°C (9.07 × 10⁻⁵ cm²/sec) is higher than ethanol’s at 25°C . However, tridecan-5-ol’s viscosity (unreported in evidence) is expected to be significantly higher due to its size, slowing molecular motion in the co-crystal.
  • Melting Points : Febuxostat–acetic acid co-crystals likely have higher melting points due to strong π–π interactions. In contrast, tridecan-5-ol’s co-crystal may exhibit lower melting points dominated by van der Waals forces.

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